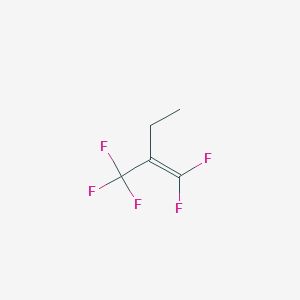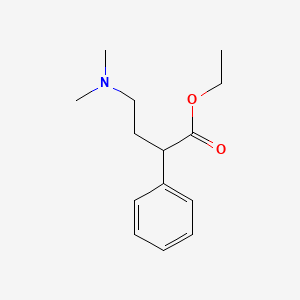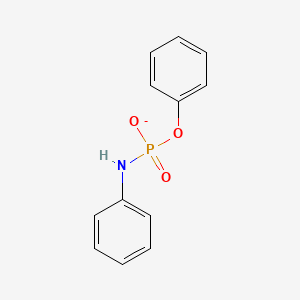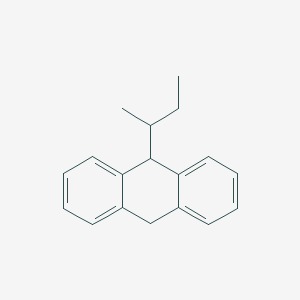
Anthracene, 9,10-dihydro-9-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is an organic compound with the chemical formula C18H20. It is a derivative of anthracene, characterized by the addition of a 1-methylpropyl group at the 9th position and hydrogenation at the 9th and 10th positions. This compound appears as a white to pale yellow solid and is known for its stability under normal conditions, although it can be sensitive to light and air oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- can be synthesized through the reaction of anthracene with 1-methylpropyl halides. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: More hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of photophysical properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthracene, 9,10-dihydro-9-(1-methylpropyl)- involves its interaction with various molecular targets. It can participate in electron transfer reactions, making it useful in photophysical studies. The pathways involved often include the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: Similar in structure but lacks the 1-methylpropyl group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the 1-methylpropyl group.
Anthracene: The parent compound without hydrogenation or additional substituents.
Uniqueness
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is unique due to the presence of the 1-methylpropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other anthracene derivatives and useful in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
10394-54-4 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
9-butan-2-yl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-3-13(2)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3 |
Clé InChI |
DHAGCFGLSCAMQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
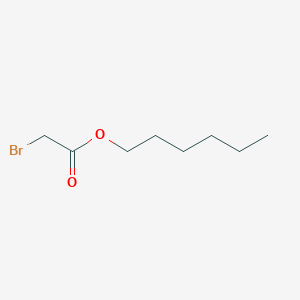
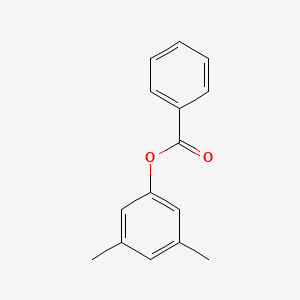


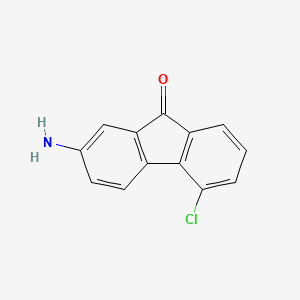
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)


![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
